molecular formula C7H8N2O2 B2381095 2-Cyclopropylpyrimidine-4,6-diol CAS No. 7024-58-0

2-Cyclopropylpyrimidine-4,6-diol

Cat. No.: B2381095
CAS No.: 7024-58-0
M. Wt: 152.153
InChI Key: VFGWJXCRWXZRHV-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrimidine-4,6-diol is a heterocyclic compound with the molecular formula C7H8N2O2 It is characterized by a cyclopropyl group attached to a pyrimidine ring, which contains two hydroxyl groups at the 4th and 6th positions

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The exact mechanism of action of 2-cyclopropylpyrimidine-4,6-diol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in biological processes . Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both cyclopropyl and hydroxyl groups on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-cyclopropyl-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-5-3-6(11)9-7(8-5)4-1-2-4/h3-4H,1-2H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGWJXCRWXZRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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